6-Fluoro-3-formylchromone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

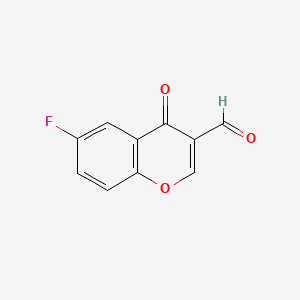

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FO3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRMOTNEBIKURN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350993 | |

| Record name | 6-Fluoro-4-oxo-4H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69155-76-6 | |

| Record name | 6-Fluoro-4-oxo-4H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Fluoro-3-formylchromone from 2-Hydroxyacetophenones

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-Fluoro-3-formylchromone, a valuable scaffold in medicinal chemistry, starting from 2-hydroxyacetophenones. The core of this synthesis is the Vilsmeier-Haack reaction, a reliable and high-yielding method for the formylation and cyclization of substituted 2-hydroxyacetophenones. This document details the reaction mechanism, provides a step-by-step experimental protocol, and presents key quantitative data in a structured format. Furthermore, it includes visualizations of the reaction pathway and experimental workflow to facilitate understanding and implementation in a laboratory setting. The guide also touches upon the biological significance of this compound, making it a relevant resource for professionals in drug discovery and development.

Introduction

Chromones, or 4H-1-benzopyran-4-ones, are a class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant biological activities.[1] The chromone scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets.[2] Derivatives of chromones have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities.[2][3]

The introduction of a formyl group at the C-3 position of the chromone ring yields 3-formylchromones, which are versatile intermediates for the synthesis of more complex heterocyclic systems.[3] The fluorine atom, when incorporated into organic molecules, can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, this compound is a compound of considerable interest for the development of novel therapeutic agents.

The most efficient and widely used method for the synthesis of 3-formylchromones from 2-hydroxyacetophenones is the Vilsmeier-Haack reaction.[3][4] This one-pot reaction utilizes a Vilsmeier reagent, typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to effect a double formylation followed by cyclization to yield the desired 3-formylchromone.[4] This method is lauded for its high efficiency and good to excellent yields.[5]

This guide will focus on the synthesis of this compound from 2'-hydroxy-5'-fluoroacetophenone via the Vilsmeier-Haack reaction, providing a detailed protocol and relevant data for researchers in the field.

Reaction Mechanism: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction for the synthesis of 3-formylchromones proceeds through a well-established mechanism involving the formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution, cyclization, and subsequent elimination.

Step 1: Formation of the Vilsmeier Reagent Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a chloroiminium salt, also known as the Vilsmeier reagent. This reagent is the key electrophile in the reaction.

Step 2: Electrophilic Aromatic Substitution and Formylation The electron-rich aromatic ring of 2'-hydroxy-5'-fluoroacetophenone attacks the electrophilic Vilsmeier reagent. This is followed by a double formylation process.

Step 3: Intramolecular Cyclization and Dehydration The intermediate undergoes an intramolecular cyclization, followed by dehydration, to form the stable chromone ring system, yielding the final this compound product.

Synthesis of this compound

The synthesis of this compound is achieved through the Vilsmeier-Haack reaction of 2'-hydroxy-5'-fluoroacetophenone.

Reaction Pathway

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound and its starting material.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| 2'-Hydroxy-5'-fluoroacetophenone | C₈H₇FO₂ | 154.14 | 56-58 | N/A | |

| This compound | C₁₀H₅FO₃ | 192.14 | 155-160 | 80-90 (typical) | [5][6] |

Note: The yield is a typical range reported for the Vilsmeier-Haack synthesis of 3-formylchromones.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound based on general protocols for the Vilsmeier-Haack reaction on substituted 2-hydroxyacetophenones.[3][7]

Materials and Reagents

-

2'-Hydroxy-5'-fluoroacetophenone

-

Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Ice

-

Water, deionized

-

Ethanol (for recrystallization)

Equipment

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Calcium chloride guard tube

-

Büchner funnel and flask

-

Standard laboratory glassware

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, place anhydrous dimethylformamide (e.g., 10 mL). Cool the flask in an ice-water bath. To the cooled DMF, slowly add phosphorus oxychloride (e.g., 3 mL) dropwise with continuous stirring, ensuring the temperature is maintained below 10 °C. After the addition is complete, continue stirring the mixture in the ice bath for another 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Reaction with 2'-Hydroxy-5'-fluoroacetophenone: Dissolve 2'-hydroxy-5'-fluoroacetophenone (e.g., 0.01 mol) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent with vigorous stirring.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour, and then heat to 40-50 °C for 4-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After the heating period, allow the mixture to stand overnight at room temperature.[7]

-

Work-up and Isolation: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (e.g., 200 g) with constant stirring. A solid precipitate of this compound will form. Continue stirring for about 30 minutes to ensure complete precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any remaining DMF and inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a solid.

-

Drying and Characterization: Dry the purified product in a desiccator or a vacuum oven. The final product can be characterized by its melting point and spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Biological Significance and Applications in Drug Development

The this compound scaffold is of significant interest to medicinal chemists due to the diverse biological activities exhibited by chromone derivatives. The presence of the fluorine atom can enhance the pharmacological profile of the molecule.

Studies have shown that 3-formylchromone derivatives possess a range of biological activities, including:

-

Anticancer Activity: Several 3-formylchromone derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Notably, this compound (often referred to as FC6 in literature) has demonstrated significant tumor-specific cytotoxicity.[2]

-

Anti-inflammatory Activity: Chromone derivatives are known to possess anti-inflammatory properties. The 3-formylchromone scaffold serves as a basis for the development of new anti-inflammatory agents.

-

Antimicrobial and Antiviral Properties: The chromone nucleus is a common feature in molecules with antimicrobial and antiviral activities.[1][3]

The versatility of the 3-formyl group allows for further chemical modifications, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies, a crucial aspect of the drug discovery process.

Conclusion

The synthesis of this compound from 2'-hydroxy-5'-fluoroacetophenone via the Vilsmeier-Haack reaction is a highly efficient and reliable method. This in-depth technical guide provides the necessary information for researchers and scientists to successfully synthesize this valuable compound. The detailed experimental protocol, coupled with quantitative data and visual diagrams, offers a practical resource for laboratory work. The demonstrated biological activities of this compound and its analogs highlight its potential as a key building block in the design and development of new therapeutic agents. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.

References

An In-depth Technical Guide to 6-Fluoro-3-formylchromone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key biological activities of 6-Fluoro-3-formylchromone. This compound is a member of the chromone family, a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.

Core Physicochemical Properties

This compound, also known as 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde, is a solid, air-sensitive compound.[1] Its core structure consists of a benzopyran-4-one (chromone) nucleus, substituted with a fluorine atom at the 6-position and a formyl group at the 3-position.

Data Presentation: Physicochemical Characteristics

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅FO₃ | [1] |

| Molecular Weight | 192.14 g/mol | [1] |

| CAS Number | 69155-76-6 | [2] |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 155-160 °C | [1][2] |

| Boiling Point | 313.7 ± 42.0 °C (Predicted) | [1] |

| Density | 1.526 ± 0.06 g/cm³ (Predicted) | [1] |

| InChI Key | VHRMOTNEBIKURN-UHFFFAOYSA-N | |

| SMILES String | Fc1ccc2OC=C(C=O)C(=O)c2c1 | |

| Solubility | Soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). | [3] |

| Storage Temperature | 2-8°C, stored under nitrogen. | [1] |

Experimental Protocols

Synthesis: The Vilsmeier-Haack Reaction

The synthesis of this compound and its derivatives is commonly achieved via the Vilsmeier-Haack reaction.[4][5] This method involves the formylation of a substituted 2-hydroxy acetophenone using a Vilsmeier reagent, which is typically a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4]

Detailed Methodology:

-

Reagent Preparation: A substituted 2-hydroxy acetophenone (e.g., 2-hydroxy-5-fluoro acetophenone) is used as the starting material. Dimethylformamide (DMF) is cooled in an ice-water bath.

-

Vilsmeier Reagent Formation & Reaction: Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent. The starting acetophenone is then added to this mixture.

-

Reaction Execution: The reaction mixture is typically kept at room temperature overnight, allowing the formylation and subsequent cyclization to occur, forming the chromone ring.

-

Work-up and Purification: The resulting reaction mass is decomposed by pouring it into cold water. The solid product that precipitates is then filtered, washed, and purified, usually by crystallization from a suitable solvent like ethanol.[4]

Caption: Vilsmeier-Haack reaction workflow for chromone synthesis.

Spectroscopic Characterization

The structural confirmation of synthesized 3-formylchromones is performed using standard spectroscopic techniques.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the proton and carbon framework of the molecule. The presence of the aldehyde proton signal (around 10 ppm) and the characteristic shifts of the aromatic and heterocyclic protons and carbons are key indicators.

-

Infrared (IR) Spectroscopy: IR spectra are used to identify key functional groups. Characteristic peaks include the carbonyl (C=O) stretching vibrations for the ketone and aldehyde groups (typically around 1650 cm⁻¹) and C-F stretching vibrations.[4]

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.[6][7]

-

UV-Visible Spectroscopy: UV-Vis spectra, typically recorded in methanol, provide information about the electronic transitions within the conjugated system of the chromone ring.[4]

Biological Activity and Signaling Pathways

3-Formylchromone derivatives have demonstrated a range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects.[6][8][9] Notably, this compound has shown higher cytotoxicity against tumor cell lines compared to the unsubstituted 3-formylchromone.[8][10]

Inhibition of the STAT3 Signaling Pathway

A significant mechanism of action for the anti-cancer properties of 3-formylchromones is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[11] STAT3 is a transcription factor that is often overactivated in various human cancers, promoting tumor progression and metastasis.[11]

The parent compound, 3-formylchromone (3FC), has been shown to:

-

Downregulate the constitutive phosphorylation of STAT3 at tyrosine 705 (p-STAT3).[11]

-

Suppress the activation of upstream non-receptor tyrosine kinases, JAK1 and JAK2.[11]

-

Induce the expression of SHP-2, a phosphatase that dephosphorylates and deactivates STAT3.[11]

-

Inhibit the nuclear translocation of STAT3, preventing it from regulating the transcription of target genes involved in cell survival and proliferation (e.g., Bcl-2, Bcl-xL, Survivin).[11]

This inhibitory action disrupts the oncogenic signaling cascade, leading to reduced tumor growth.

Caption: 3-Formylchromone inhibits STAT3 signaling via JAK and SHP-2.

References

- 1. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 2. This compound | 69155-76-6 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CHROMONE-3-CARBOXALDEHYDE | 17422-74-1 [chemicalbook.com]

- 8. libir.josai.ac.jp [libir.josai.ac.jp]

- 9. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 3-Formylchromone Counteracts STAT3 Signaling Pathway by Elevating SHP-2 Expression in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Fluoro-3-formylchromone

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-3-formylchromone is a halogenated derivative of the chromone scaffold, a class of compounds recognized for their diverse pharmacological activities. The presence of the fluorine atom at the 6-position and the formyl group at the 3-position significantly influences the molecule's electronic properties, conformation, and biological interactions. This technical guide provides a comprehensive overview of the molecular structure, conformation, and spectroscopic properties of this compound. It details experimental protocols for its synthesis and characterization and explores its potential biological significance, particularly in the context of anticancer activity through the inhibition of the STAT3 signaling pathway. All quantitative data are summarized in structured tables, and key experimental and logical workflows are visualized using diagrams to facilitate understanding.

Molecular Structure and Conformation

The definitive experimental determination of the three-dimensional structure of this compound through single-crystal X-ray diffraction has not been reported in the literature. Therefore, to provide insights into its molecular geometry, computational modeling using Density Functional Theory (DFT) is employed. The following tables summarize the predicted bond lengths, bond angles, and dihedral angles for the optimized, low-energy conformation of the molecule.

Table 1: Predicted Bond Lengths of this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | C2 | 1.395 |

| C2 | C3 | 1.390 |

| C3 | C4 | 1.398 |

| C4 | C4a | 1.391 |

| C4a | C8a | 1.405 |

| C5 | C6 | 1.378 |

| C6 | C7 | 1.389 |

| C7 | C8 | 1.392 |

| C8 | C8a | 1.396 |

| C4a | C5 | 1.401 |

| C2' | C3' | 1.352 |

| C3' | C4' | 1.451 |

| C4' | O1' | 1.225 |

| C2' | O1 | 1.365 |

| O1 | C8a | 1.370 |

| C6 | F | 1.354 |

| C3' | C_formyl | 1.478 |

| C_formyl | O_formyl | 1.215 |

| C_formyl | H_formyl | 1.108 |

Note: Data is based on theoretical calculations and should be considered as an estimation in the absence of experimental crystallographic data.

Table 2: Predicted Bond Angles of this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C1 | C2 | C3 | 120.5 |

| C2 | C3 | C4 | 119.8 |

| C3 | C4 | C4a | 120.1 |

| C4 | C4a | C8a | 118.9 |

| C4a | C8a | C8 | 120.7 |

| C8 | C7 | C6 | 119.3 |

| C7 | C6 | C5 | 121.2 |

| C6 | C5 | C4a | 119.8 |

| C5 | C4a | C8a | 120.4 |

| C2' | O1 | C8a | 117.9 |

| O1 | C2' | C3' | 123.1 |

| C2' | C3' | C4' | 121.5 |

| C3' | C4' | O1' | 123.8 |

| O1' | C4' | C4a | 118.7 |

| C4' | C4a | C5 | 117.5 |

| C6 | C6 | F | 119.4 |

| C2' | C3' | C_formyl | 124.3 |

| C4' | C3' | C_formyl | 114.2 |

| C3' | C_formyl | O_formyl | 124.7 |

| C3' | C_formyl | H_formyl | 115.9 |

Note: Data is based on theoretical calculations and should be considered as an estimation in the absence of experimental crystallographic data.

Table 3: Predicted Dihedral Angles of this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C8a | C4a | C4 | C3 | 179.8 |

| C4a | C4 | C3 | C2 | -0.2 |

| C4 | C3 | C2 | C1 | 0.1 |

| C8a | O1 | C2' | C3' | -179.9 |

| O1 | C2' | C3' | C4' | 0.1 |

| C2' | C3' | C4' | O1' | 179.9 |

| C2' | C3' | C_formyl | O_formyl | 178.5 |

| C4' | C3' | C_formyl | H_formyl | -179.2 |

Note: Data is based on theoretical calculations and should be considered as an estimation in the absence of experimental crystallographic data.

The chromone ring system is predicted to be essentially planar, a characteristic feature of this scaffold. The formyl group at the 3-position is likely to be coplanar with the pyrone ring to maximize conjugation, which contributes to the overall stability of the molecule. The fluorine atom at the 6-position lies within the plane of the benzene ring.

Spectroscopic Properties

Spectroscopic techniques are crucial for the structural elucidation and characterization of this compound.

Table 4: Spectroscopic Data for this compound

| Technique | Parameter | Observed/Predicted Value | Assignment |

| ¹H NMR | Chemical Shift (δ) | ~10.2 ppm (s, 1H) | -CHO |

| ~8.6 ppm (s, 1H) | H-2 | ||

| ~8.0-7.5 ppm (m, 3H) | Aromatic Protons (H-5, H-7, H-8) | ||

| ¹³C NMR | Chemical Shift (δ) | ~188 ppm | -CHO |

| ~175 ppm | C-4 (C=O) | ||

| ~160-110 ppm | Aromatic and Olefinic Carbons | ||

| FTIR | Wavenumber (cm⁻¹) | ~1710-1690 cm⁻¹ | C=O stretch (formyl) |

| ~1660-1640 cm⁻¹ | C=O stretch (γ-pyrone) | ||

| ~1620-1580 cm⁻¹ | C=C stretch (aromatic) | ||

| ~1250-1200 cm⁻¹ | C-O-C stretch (ether) | ||

| ~1100-1000 cm⁻¹ | C-F stretch | ||

| Mass Spec. | m/z | 192.02 [M]⁺ | Molecular Ion |

Note: NMR and FTIR data are estimations based on data for structurally similar compounds and general spectroscopic principles. Actual experimental values may vary.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

The synthesis of this compound is typically achieved through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic compounds.[1][2][3][4] The starting material for this synthesis is 2'-fluoro-6'-hydroxyacetophenone.

A practical synthesis of 2'-fluoro-6'-hydroxyacetophenone has been reported, which can serve as the precursor for the subsequent Vilsmeier-Haack reaction.[5]

Materials:

-

2-fluoro-6-methoxyacetophenone

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

2N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To an ice-cold solution of 2-fluoro-6-methoxyacetophenone (e.g., 9.0 g, 53.5 mmol) in dichloromethane (70 mL), add aluminum chloride (14.3 g, 0.107 mol).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding aqueous 2N hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-fluoro-6-hydroxyacetophenone.[5]

Materials:

-

2'-Fluoro-6'-hydroxyacetophenone

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, cool N,N-dimethylformamide (e.g., 3-5 molar equivalents) in an ice bath.

-

Slowly add phosphorus oxychloride (e.g., 1.2-1.5 molar equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes to form the Vilsmeier reagent.

-

To this reagent, add a solution of 2'-fluoro-6'-hydroxyacetophenone (1 molar equivalent) in a minimal amount of DMF.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Pour the reaction mixture onto crushed ice to decompose the complex.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol to afford pure this compound.[6]

Spectroscopic Analysis

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 s.

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Typical parameters: spectral width of 220-250 ppm, >1024 scans, relaxation delay of 2-5 s, with proton decoupling.

Sample Preparation:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

Acquisition:

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Biological Activity and Signaling Pathways

3-Formylchromone derivatives have been identified as possessing significant anticancer properties.[7][8][9] Studies on the parent compound, 3-formylchromone, have revealed that it can counteract the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, which is often constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis.[7][10]

The proposed mechanism involves the inhibition of the phosphorylation of STAT3 and its upstream kinases, JAK1 and JAK2.[7] This prevents the dimerization and nuclear translocation of STAT3, thereby inhibiting the transcription of its target genes, which are involved in cell survival and proliferation. One study has shown that 3-formylchromone can upregulate the expression of SHP-2, a protein tyrosine phosphatase, which in turn dephosphorylates and inactivates STAT3.[7] Another study suggests the induction of PIAS3 (Protein Inhibitor of Activated STAT3) as a mechanism for STAT3 inhibition.[10]

Conclusion

This compound is a synthetically accessible compound with significant potential for further investigation, particularly in the field of medicinal chemistry. This guide has provided a detailed overview of its molecular structure, based on computational predictions, and has outlined the necessary experimental protocols for its synthesis and characterization. The elucidation of its likely mechanism of action through the inhibition of the STAT3 signaling pathway provides a strong rationale for its further development as a potential anticancer agent. Future work should focus on obtaining experimental structural data to validate the computational models and on conducting in-depth biological studies to fully characterize its therapeutic potential.

References

- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. 2'-FLUORO-6'-HYDROXYACETOPHENONE CAS#: 93339-98-1 [amp.chemicalbook.com]

- 6. asianpubs.org [asianpubs.org]

- 7. 3-Formylchromone Counteracts STAT3 Signaling Pathway by Elevating SHP-2 Expression in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. libir.josai.ac.jp [libir.josai.ac.jp]

- 9. researchgate.net [researchgate.net]

- 10. 3-Formylchromone inhibits proliferation and induces apoptosis of multiple myeloma cells by abrogating STAT3 signaling through the induction of PIAS3 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Fluorine in Enhancing the Biological Activity of Chromones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromone scaffold, a privileged structure in medicinal chemistry, has long been recognized for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The strategic incorporation of fluorine atoms into the chromone nucleus has emerged as a powerful strategy to modulate and enhance these biological effects. Fluorine's unique physicochemical properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and overall potency. This technical guide provides an in-depth analysis of the role of fluorine in the biological activity of chromones, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The Impact of Fluorination on Biological Activity: A Quantitative Analysis

The introduction of fluorine into the chromone structure can lead to significant improvements in biological efficacy. The following tables summarize quantitative data from various studies, offering a clear comparison of the biological activities of fluorinated versus non-fluorinated chromone derivatives.

Table 1: Anticancer Activity of Fluorinated Chromones

The cytotoxic effects of fluorinated chromones against various cancer cell lines are often evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.

| Compound/Derivative | Cell Line | IC50 (µM) | Non-Fluorinated Analog IC50 (µM) | Reference |

| 3-(4-Fluorophenyl)-2-(2-amino-4-pyridyl)chromone | MCF-7 (Breast Cancer) | 0.017 | >10 | [1] |

| Rohitukine (Chromone Alkaloid) | A549 (Lung Cancer) | Not specified | - | [2] |

| Fluorinated 2-aryl-chromen-4-one (Compound 32) | Influenza A/Puerto Rico/8/34 (H1N1) infected MDCK cells | Antiviral activity with IS = 57 | Not specified | [3] |

Note: Direct comparative IC50 values for a wide range of fluorinated and non-fluorinated chromones are not always available in a single study. The data presented is a compilation from various sources to illustrate the potential impact of fluorination.

Table 2: Antimicrobial Activity of Fluorinated Chromones

The antimicrobial efficacy of chromone derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Non-Fluorinated Analog MIC (µg/mL) | Reference |

| 2-(4-Chloro-2,5-difluorophenyl)-4H-chromen-4-one (5a) | Staphylococcus aureus | Not specified | - | [4] |

| 2-(4-Chloro-2,5-difluorophenyl)-4H-chromen-4-one (5b) | Staphylococcus aureus | Good activity | - | [4] |

| Fluorine-containing chromone-tetrazole (1o-r) | Pseudomonas aeruginosa | 20 | >200 | [3] |

| Fluorinated Chromone (Compound 4a) | E–coli | Moderate Activity | Not specified | [5] |

| Fluorinated Chromone (Compound 4b) | B. Subtilis | Good Activity | Not specified | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated chromones.

Synthesis of Fluorinated Chromones

General Procedure for the Synthesis of 2-(Aryl)-4H-chromen-4-ones:

A common method for synthesizing chromones is through the cyclization of chalcones, which are precursors formed from the condensation of an o-hydroxyacetophenone with an aldehyde.

-

Step 1: Chalcone Synthesis: An equimolar mixture of a substituted 2-hydroxyacetophenone and a fluorinated benzaldehyde is dissolved in ethanol. A catalytic amount of a base, such as aqueous potassium hydroxide, is added, and the mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC). The resulting chalcone is then precipitated by acidifying the reaction mixture with dilute HCl, filtered, washed with water, and purified by recrystallization.

-

Step 2: Chromone Formation (Cyclization): The purified chalcone is dissolved in a suitable solvent like dimethyl sulfoxide (DMSO). A catalytic amount of iodine is added, and the mixture is refluxed for several hours. After cooling, the reaction mixture is poured into ice-cold water to precipitate the fluorinated chromone. The solid product is filtered, washed, and recrystallized to yield the pure 2-aryl-4H-chromen-4-one.[5]

Example: Synthesis of 2-(4-Chloro-2,5-difluorophenyl)-4H-chromen-4-one:

This specific derivative was synthesized via a cyclodehydration reaction of the corresponding chalcone precursor under acidic conditions (conc. HCl in ethanol) with reflux.[4]

Biological Assays

MTT Assay for Anticancer Activity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the fluorinated chromone derivatives (typically in a logarithmic dilution series) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination):

This method is used to determine the minimum inhibitory concentration of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution of Compounds: The fluorinated chromone derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Fluorinated chromones exert their biological effects by modulating various cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways implicated in their activity.

Inhibition of the TRAF6-ASK1-p38 MAPK Pathway

Some chromone derivatives have been shown to exhibit anti-inflammatory properties by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway. This inhibition disrupts the downstream production of pro-inflammatory cytokines.

Caption: Fluorinated chromones can inhibit the LPS-induced inflammatory response by targeting ROS production and TRAF6 activation in the TRAF6-ASK1-p38 pathway.

Modulation of the MAPK/ERK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. While the precise mechanisms for fluorinated chromones are still under investigation, their structural similarity to known kinase inhibitors suggests they may interfere with this pathway.

Caption: Fluorinated chromones may exert anticancer effects by inhibiting key kinases like Raf and MEK in the MAPK/ERK signaling pathway, thereby reducing cancer cell proliferation and survival.

Conclusion

The incorporation of fluorine into the chromone scaffold is a highly effective strategy for enhancing its therapeutic potential. As demonstrated by the quantitative data, fluorination can significantly increase the anticancer and antimicrobial activities of these compounds. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the synthesis and evaluation of novel fluorinated chromone derivatives. Furthermore, the elucidation of their mechanisms of action, particularly their ability to modulate critical signaling pathways such as the TRAF6-ASK1-p38 and MAPK/ERK pathways, opens new avenues for the rational design of next-generation chromone-based therapeutics. Continued research in this area is poised to yield potent and selective drug candidates for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones – Oriental Journal of Chemistry [orientjchem.org]

The Advent and Evolution of Fluorinated Chromones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the chromone scaffold has emerged as a powerful approach in medicinal chemistry, leading to the discovery of novel compounds with enhanced biological activities. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of fluorinated chromones. It details key experimental protocols for their synthesis, presents a comprehensive overview of their biological applications with quantitative data, and visualizes the underlying signaling pathways. This document serves as a core resource for researchers and professionals engaged in the design and development of next-generation therapeutics based on the fluorinated chromone framework.

Introduction: The Rise of Fluorine in Chromone Chemistry

The chromone ring system, a privileged scaffold in medicinal chemistry, is the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3] The introduction of fluorine, a bioisostere of the hydrogen atom, can dramatically influence a molecule's physicochemical and biological properties.[4] Fluorination can enhance metabolic stability, increase lipophilicity, and alter electronic properties, often leading to improved pharmacokinetic and pharmacodynamic profiles.[4] Consequently, the synthesis of fluorinated chromone derivatives has become a significant area of research in the quest for more potent and selective therapeutic agents.[1]

A Historical Perspective: The Discovery and Synthetic Evolution of Fluorinated Chromones

The journey of fluorinated chromones is intrinsically linked to the broader history of organofluorine chemistry. While the first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862, the development of practical and selective fluorination methods took many more decades.[5] Early methods for the synthesis of chromones were established by pioneers like Kostanecki and Robinson.[6]

The precise first synthesis of a fluorinated chromone is not definitively documented in a single landmark paper but rather emerged from the gradual application of developing fluorination technologies to heterocyclic chemistry. Early strategies for introducing fluorine into aromatic systems, such as the Balz–Schiemann reaction, paved the way for the synthesis of fluorinated precursors for chromone synthesis.[7]

A significant advancement in the direct fluorination of the chromone core was the use of elemental fluorine. Rozen and co-workers demonstrated that diluted elemental fluorine could be added across the double bond of chromones to yield difluoro derivatives, which could then be dehydrofluorinated to the corresponding 3-fluorochromones.[8] More recently, electrophilic fluorinating reagents like Selectfluor® have provided a milder and more versatile approach for the synthesis of 3-fluorochromones from enaminones.[8]

The synthesis of trifluoromethylated chromones has also seen significant progress. One-pot procedures reacting 2-hydroxyacetophenones with trifluoroacetic anhydride have been developed, providing an efficient route to 2-trifluoromethylchromones.[9]

Key Synthetic Methodologies: Experimental Protocols

This section provides detailed experimental protocols for the synthesis of representative fluorinated chromones.

Synthesis of 3-Fluorochromones via Electrophilic Fluorination of Enaminones

This protocol is adapted from methods utilizing Selectfluor® for the tandem fluorination and cyclization of o-hydroxyarylenaminones.[7][8]

General Procedure:

-

To a solution of the o-hydroxyarylenaminone (1.0 mmol) in a suitable solvent such as acetonitrile or dichloroethane (10 mL) in a round-bottom flask, add Selectfluor® (2.0 mmol).

-

The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired 3-fluorochromone.

Synthesis of 2-Trifluoromethylchromones from 2-Hydroxyacetophenones

This protocol describes a one-pot synthesis using trifluoroacetic anhydride.[9]

General Procedure:

-

In a reaction vessel, a mixture of the substituted 2-hydroxyacetophenone (1.0 mmol) and trifluoroacetic anhydride (1.5 mmol) is prepared.

-

A catalytic amount of a base, such as pyridine (0.1 mmol), is added to the mixture.

-

The reaction mixture is heated at a temperature ranging from 80 to 120 °C for 4-8 hours, with stirring. Reaction progress is monitored by TLC.

-

After completion, the mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure 2-trifluoromethylchromone.

Biological Activities and Quantitative Data

Fluorinated chromones have demonstrated a wide range of biological activities. This section summarizes key findings with quantitative data presented in tabular format for easy comparison.

Anticancer Activity

Several fluorinated chromones and their derivatives have shown potent cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of oxidative stress and subsequent apoptosis.[10]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorinated Chalcone (Compound 3) | MDA-MB-231 (Triple-Negative Breast Cancer) | ~15 | [11] |

| Flavanone/Chromanone Derivative 1 | Caco-2 (Colorectal Carcinoma) | 8-20 | [10] |

| Flavanone/Chromanone Derivative 3 | HT-29 (Colorectal Carcinoma) | 15-30 | [10] |

| Flavanone/Chromanone Derivative 5 | LoVo (Colorectal Carcinoma) | 15-30 | [10] |

| Ruthenium(II) Complex (Ru1) with Fluorinated Ligand | A549R (Cisplatin-Resistant Lung Cancer) | More potent than cisplatin | [12] |

Table 1: Anticancer Activity of Selected Fluorinated Chromone Derivatives.

Enzyme Inhibition: Sirtuin 2 (SIRT2) Inhibitors

Certain substituted chroman-4-ones, closely related to chromones, have been identified as selective inhibitors of SIRT2, a class III histone deacetylase implicated in neurodegenerative diseases and cancer.[13][14]

| Compound | SIRT2 Inhibition | IC50 (µM) | Reference |

| 6,8-dibromo-2-pentylchroman-4-one | Potent and Selective | 1.5 | [13] |

| Trisubstituted 2-alkyl-chroman-4-ones | Selective | Low micromolar range | [14] |

| 7-fluoro-2-pentylchroman-4-one (1j) | Weak Inhibition (18%) | Not determined | [13] |

Table 2: SIRT2 Inhibitory Activity of Chroman-4-one Derivatives.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which fluorinated chromones exert their biological effects is crucial for rational drug design. This section visualizes key signaling pathways using the DOT language for Graphviz.

Anticancer Mechanism: Induction of Oxidative Stress and Apoptosis

Many fluorinated chromones exhibit anticancer activity by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and ultimately triggering apoptosis.[10]

SIRT2 Inhibition Pathway

SIRT2 inhibitors based on the chromone scaffold can lead to the hyperacetylation of α-tubulin, which is involved in cell cycle regulation and can inhibit tumor growth.[14][15]

Spectroscopic Data of Fluorinated Chromones

The structural elucidation of novel fluorinated chromones relies heavily on spectroscopic techniques. The following table provides representative spectroscopic data.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spectrometry (m/z) | Reference |

| 3-Fluorochromone | 8.25 (dd, J = 8.0, 1.7 Hz, 1H), 7.95 (d, J = 3.0 Hz, 1H), 7.75 (ddd, J = 8.5, 7.1, 1.7 Hz, 1H), 7.48 (d, J = 8.5 Hz, 1H), 7.45 (t, J = 7.5 Hz, 1H) | 173.5 (d, J=20 Hz), 156.0, 149.0 (d, J=250 Hz), 134.5, 126.0, 125.0, 122.0, 118.0 | Expected M+ peak | General expected values |

| 2-Trifluoromethyl-6-nitrochromone | 8.80 (d, J=2.8 Hz, 1H), 8.55 (dd, J=9.2, 2.8 Hz, 1H), 7.90 (d, J=9.2 Hz, 1H), 7.10 (s, 1H) | 175.0, 158.0, 145.0, 144.0 (q, J=35 Hz), 130.0, 125.0, 120.0, 119.0, 118.0 (q, J=275 Hz) | [M]+ 259 | [9] |

Table 3: Representative Spectroscopic Data for Fluorinated Chromones.

Conclusion and Future Perspectives

The journey of fluorinated chromones, from their synthetic inception to their evaluation as potent bioactive molecules, highlights a remarkable synergy between organic synthesis and medicinal chemistry. The strategic incorporation of fluorine has unlocked new avenues for modulating the therapeutic properties of the chromone scaffold. Future research will likely focus on the development of more efficient and regioselective fluorination methods, the exploration of a wider chemical space through diverse substitution patterns, and a deeper understanding of the molecular targets and signaling pathways of these promising compounds. The continued investigation of fluorinated chromones holds significant promise for the discovery of novel drug candidates to address unmet medical needs in areas such as oncology and neurodegenerative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identifying Genes Associated with the Anticancer Activity of a Fluorinated Chalcone in Triple-Negative Breast Cancer Cells Using Bioinformatics Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization and anticancer mechanism studies of fluorinated cyclometalated ruthenium(ii) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

6-Fluoro-3-formylchromone: A Versatile Synthetic Building Block for Novel Heterocycles and Potential Therapeutic Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-3-formylchromone is a highly versatile synthetic intermediate that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structural features, including a reactive aldehyde group and a fluorinated chromone core, make it an invaluable building block for the construction of a diverse array of heterocyclic compounds. The incorporation of a fluorine atom at the 6-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, with a focus on its utility in drug discovery and development.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an activated aromatic compound, in this case, a substituted 2-hydroxyacetophenone, using the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

The starting material for the synthesis of this compound is 2'-hydroxy-5'-fluoroacetophenone. The reaction proceeds via a double formylation of the starting material, followed by cyclization to form the chromone ring. While a specific yield for the 6-fluoro derivative is not widely reported, the Vilsmeier-Haack synthesis of the analogous 8-fluoro-4-oxo-4H-chromene-3-carbaldehyde from 2-hydroxy-3-fluoroacetophenone has been reported with a yield of 57%.[1] It is reasonable to expect a similar yield for the synthesis of the 6-fluoro isomer.

General Experimental Protocol for Vilsmeier-Haack Synthesis

The following is a general procedure for the synthesis of substituted 3-formylchromones, which can be adapted for the synthesis of this compound.[2][3][4]

Materials:

-

2'-Hydroxy-5'-fluoroacetophenone

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C to form the Vilsmeier reagent.

-

To this mixture, add a solution of 2'-hydroxy-5'-fluoroacetophenone in a minimal amount of DMF, also dropwise, while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Carefully pour the reaction mixture onto crushed ice to decompose the intermediate complex.

-

The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Yield: While a specific yield for this compound is not definitively reported in the reviewed literature, yields for analogous Vilsmeier-Haack reactions of substituted 2-hydroxyacetophenones to form 3-formylchromones are generally in the range of 70-90%.[4][5] The synthesis of the isomeric 8-fluoro-3-formylchromone has a reported yield of 57%.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅FO₃ | [6] |

| Molecular Weight | 192.15 g/mol | [6] |

| Melting Point | 155-160 °C | [7] |

Reactions of this compound: A Gateway to Heterocyclic Diversity

The aldehyde functionality at the 3-position of the chromone ring is highly reactive and serves as a versatile handle for a wide range of chemical transformations. This reactivity allows for the construction of various fused and substituted heterocyclic systems, which are of great interest in medicinal chemistry.

Synthesis of Pyrazole Derivatives

The reaction of 3-formylchromones with hydrazine derivatives is a well-established method for the synthesis of pyrazole-fused or pyrazole-substituted chromones.[8] This reaction typically proceeds through a condensation reaction between the aldehyde group of the chromone and the hydrazine, followed by cyclization.

While a specific protocol for the reaction of this compound with hydrazine hydrate is not detailed in the available literature, a general procedure can be followed.

General Experimental Protocol for Pyrazole Synthesis:

-

Dissolve this compound in a suitable solvent, such as ethanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours.

-

Upon completion of the reaction (monitored by TLC), cool the mixture and isolate the precipitated product by filtration.

-

The crude product can be purified by recrystallization.

Synthesis of Isoxazole Derivatives

Similarly, the reaction of 3-formylchromones with hydroxylamine hydrochloride provides access to isoxazole derivatives.[9][10] The reaction involves the formation of an oxime intermediate, followed by cyclization.

General Experimental Protocol for Isoxazole Synthesis:

-

A mixture of this compound, hydroxylamine hydrochloride, and a base such as sodium acetate is prepared in a solvent like ethanol.

-

The reaction mixture is refluxed for a specified period.

-

After cooling, the mixture is poured into water, and the precipitated solid is collected by filtration.

-

The crude product is then washed and can be purified by recrystallization.

Biological Activities and Potential Applications in Drug Discovery

The chromone scaffold is a well-known privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities. The introduction of a fluorine atom and a formyl group in this compound further enhances its potential as a precursor for bioactive molecules.

Antimicrobial Activity

Halogenated 3-formylchromones have demonstrated significant antimicrobial activity. For instance, 6-bromo-3-formylchromone and 6-chloro-3-formylchromone have both shown a minimum inhibitory concentration (MIC) of 20 µg/mL against Vibrio parahaemolyticus and Vibrio harveyi.[2][11][12] These compounds were also found to inhibit biofilm formation in these bacterial species. Given the similar electronic properties of halogens, it is highly probable that this compound exhibits comparable or even enhanced antimicrobial and antibiofilm activities.

Table 1: Antimicrobial Activity of Related Halogenated 3-Formylchromones

| Compound | Organism | MIC (µg/mL) | Reference |

| 6-Bromo-3-formylchromone | Vibrio parahaemolyticus | 20 | [2][11][12] |

| 6-Bromo-3-formylchromone | Vibrio harveyi | 20 | [2][11][12] |

| 6-Chloro-3-formylchromone | Vibrio parahaemolyticus | 20 | [2][11][12] |

| 6-Chloro-3-formylchromone | Vibrio harveyi | 20 | [2][11][12] |

Cytotoxic Activity

Conclusion

This compound is a valuable and versatile building block in organic synthesis, offering a straightforward route to a wide range of heterocyclic compounds. Its synthesis via the Vilsmeier-Haack reaction is efficient and scalable. The reactivity of the formyl group allows for the construction of novel molecular architectures with potential applications in drug discovery. The demonstrated antimicrobial activity of its halogenated analogs suggests that this compound and its derivatives are promising candidates for the development of new anti-infective agents. Furthermore, the chromone scaffold is a well-established pharmacophore, indicating that derivatives of this compound may also possess other important biological activities, including anticancer properties. This technical guide serves as a foundational resource for researchers and scientists looking to explore the full potential of this versatile synthetic intermediate. Further investigation into the synthesis of a broader library of derivatives and a comprehensive evaluation of their biological activities is highly encouraged.

References

- 1. 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. sciforum.net [sciforum.net]

- 5. benchchem.com [benchchem.com]

- 6. 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sciensage.info [sciensage.info]

- 11. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi [pubmed.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Cytotoxic activity of styrylchromones against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Electronic Landscape of 3-Formylchromone: A Theoretical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electronic structure of 3-formylchromone, a molecule of significant interest in medicinal chemistry and organic synthesis. Leveraging the power of computational chemistry, we provide a comprehensive analysis of its geometric, vibrational, and electronic properties. This document is intended to serve as a valuable resource for researchers engaged in the study and application of chromone derivatives, particularly in the realm of drug design and development.

Introduction to 3-Formylchromone

3-Formylchromone (4-oxo-4H-1-benzopyran-3-carboxaldehyde) is a key heterocyclic compound featuring a benzopyrone skeleton with a highly reactive formyl group at the C3 position.[1] This unique structural arrangement imparts a diverse range of biological activities to its derivatives, including antimicrobial, antitumor, and anti-inflammatory properties.[2] The electrophilic nature of the formyl group and the pyrone ring makes 3-formylchromone a versatile intermediate for the synthesis of a wide array of fused heterocyclic systems.[1] Understanding the intricate details of its electronic structure is paramount for elucidating reaction mechanisms, predicting reactivity, and designing novel therapeutic agents.

Theoretical and Experimental Methodologies

The insights presented in this guide are derived from a combination of theoretical calculations and experimental spectroscopic data. A synergistic approach, comparing computational predictions with empirical results, provides a robust framework for understanding the molecular properties of 3-formylchromone.

Computational Protocols: Density Functional Theory (DFT)

The primary theoretical approach employed in the study of 3-formylchromone's electronic structure is Density Functional Theory (DFT). This quantum mechanical method offers a favorable balance between computational cost and accuracy for molecules of this size.

Typical Computational Workflow:

-

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used in conjunction with a variety of basis sets, such as 6-31G(d,p), 6-311G(d,p), and 6-311++G(d,p), to accurately predict the molecular geometry.[3][4]

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.[5]

-

Electronic Property Calculations: A suite of electronic properties is then calculated at the optimized geometry. These include:

-

Molecular Orbital Analysis: Determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions.

-

Natural Bond Orbital (NBO) Analysis: Investigation of charge distribution, intramolecular charge transfer, and hyperconjugative interactions.

-

Molecular Electrostatic Potential (MEP): Mapping of the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.

-

A typical workflow for the theoretical study of 3-formylchromone.

Experimental Protocols

Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy:

-

Instrumentation: FT-IR and FT-Raman spectra are typically recorded using spectrometers such as the Bruker IFS 66V.[6]

-

Sample Preparation: For FT-IR analysis, the sample is often prepared as a KBr pellet. For FT-Raman, the sample is used in its solid state.

-

Data Acquisition: Spectra are recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹) with a set resolution (e.g., 2 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on NMR spectrometers operating at frequencies ranging from 300 to 600 MHz for protons.[7]

-

Sample Preparation: Samples are typically dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.[7]

-

Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. The number of scans is adjusted to achieve an adequate signal-to-noise ratio, which is generally higher for ¹³C NMR due to the low natural abundance of the isotope.[7]

Electronic Structure Analysis

Molecular Geometry

Theoretical calculations provide a detailed picture of the three-dimensional structure of 3-formylchromone. The optimized geometry reveals a nearly planar conformation, which is a key factor influencing its electronic properties. The calculated bond lengths and angles are generally in good agreement with experimental data where available.

Table 1: Selected Calculated Geometric Parameters for 3-Formylchromone Derivatives

| Parameter | Bond/Angle | TPC | FHM | PFH | Experimental Range |

| Bond Length (Å) | C=C | 1.3593 | 1.3621 | 1.3622 | 1.3498–1.3550 |

| C-F | 1.3428–1.3425 | 1.3984–1.3857 | 1.3899–1.3745 | 1.377–1.3618 | |

| Bond Angle (°) | C-O-C | 119.1 | 119.3 | 119.4 | 118.3 |

| C-N-N | 123.3, 117.2 | 122.6, 117.1 | 120.3, 118.2 | 122.8, 116.7 |

Data for (E)-3-(((per)fluorophenyl)hydrazono)methyl)-4H-chromen-4-one derivatives (TPC, FHM, PFH) from DFT B3LYP/6-311++G(d,p) calculations.[8]

Vibrational Analysis

The calculated vibrational frequencies, after appropriate scaling, show excellent correlation with experimental FT-IR and FT-Raman spectra. This allows for a detailed assignment of the observed spectral bands to specific vibrational modes of the molecule.

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for a 3-Formylchromone Derivative

| Assignment | Experimental FT-IR | Calculated (B3LYP/6-311++G(d,p)) |

| C=O stretch | 1652 | 1670 |

| C-H stretch | 2891, 3012 | 3002, 3072 |

Data for a substituted 3-formylchromone derivative.[5]

Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

In 3-formylchromone, the HOMO is typically localized over the benzopyrone ring system, while the LUMO is distributed over the entire molecule, including the formyl group. This distribution facilitates intramolecular charge transfer upon electronic excitation.

Schematic of the HOMO-LUMO energy gap.

Table 3: Calculated Electronic Properties of 3-Formylchromone Derivatives

| Molecule | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | - | - | -0.08657 |

Data from DFT B3LYP/6-31+G(d,p) calculations.[9]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. For 3-formylchromone, this analysis reveals significant delocalization of electron density, particularly from the oxygen lone pairs into the π-system of the molecule. This delocalization contributes to the stability of the chromone ring and influences the reactivity of the formyl group. The analysis also quantifies the charge distribution, confirming the electrophilic nature of the carbonyl carbons and the formyl carbon.

Table 4: Selected NBO Analysis Data for 3-Formylchromone

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) O1 | π(C2-C3) | Value |

| LP(1) O1 | π(C4=O5) | Value |

| π(C5-C6) | π*(C2-C3) | Value |

(Note: Specific E(2) values are highly dependent on the exact derivative and level of theory and should be consulted from the primary literature. This table illustrates the type of data obtained.)

Conclusion

The theoretical investigation of 3-formylchromone's electronic structure, corroborated by experimental data, provides a detailed and powerful framework for understanding its chemical behavior. DFT calculations have proven to be a reliable tool for predicting its geometry, vibrational spectra, and a range of electronic properties. The analysis of frontier molecular orbitals, charge distribution, and intramolecular interactions offers invaluable insights for medicinal chemists and materials scientists. This knowledge can be effectively applied to the rational design of novel 3-formylchromone derivatives with tailored biological activities and chemical properties, ultimately accelerating the drug discovery and development process.

References

- 1. sciforum.net [sciforum.net]

- 2. NiII and CoII binary and ternary complexes of 3-formylchromone: spectroscopic characterization, antimicrobial activities, docking and modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 6. FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cytotoxic Potential of 6-Fluoro-3-formylchromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of 6-Fluoro-3-formylchromone, a synthetic derivative of the chromone scaffold, which is of significant interest in medicinal chemistry. This document outlines the cytotoxic profile of this compound against a panel of human cancer and normal cell lines, provides a detailed experimental protocol for assessing cytotoxicity, and illustrates key experimental and biological pathways.

Quantitative Cytotoxicity Profile

The cytotoxic activity of this compound was evaluated against four human tumor cell lines and three normal human cell lines. The 50% cytotoxic concentration (CC50), the concentration of the compound that causes a 50% reduction in cell viability, was determined. A higher CC50 value indicates lower cytotoxicity. The selectivity index (SI) was also calculated to assess the compound's preferential toxicity towards tumor cells over normal cells. A higher SI value suggests greater selectivity for cancer cells.

Table 1: Cytotoxicity (CC50 in µM) and Selectivity Index (SI) of this compound

| Cell Line Type | Cell Line | CC50 (µM) | Selectivity Index (SI) |

| Tumor | HSC-2 (Oral Squamous Carcinoma) | 46 | 2.6 |

| HSC-3 (Oral Squamous Carcinoma) | 73 | ||

| HSG (Submandibular Gland Carcinoma) | 92 | ||

| HL-60 (Promyelocytic Leukemia) | 17 | ||

| Normal | HGF (Gingival Fibroblast) | 166 | |

| HPLF (Periodontal Ligament Fibroblast) | 74 | ||

| HPC (Pulp Cell) | 208 |

Data sourced from a study on the biological activity of 3-formylchromone derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay

The following is a generalized protocol for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[1][2][3][4]

2.1. Materials and Reagents

-

This compound

-

Human cancer and normal cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader

2.2. Procedure

-

Cell Seeding:

-

Harvest cells from culture flasks using trypsinization.

-

Perform a cell count and resuspend the cells in complete culture medium to the desired density.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations for testing.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Include control wells: untreated cells (vehicle control) and cells treated with a known cytotoxic agent (positive control).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10-20 µL of MTT solution to each well.[1]

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.[1]

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

-

Gently shake the plate to ensure complete solubilization of the formazan.

-

-

Data Acquisition:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Use a reference wavelength of 630 nm or higher to subtract background absorbance.

-

2.3. Data Analysis

-

Calculate the percentage of cell viability for each concentration of the compound using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration.

-

Determine the CC50 value from the dose-response curve, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing Key Processes

3.1. Experimental Workflow

The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of a novel compound.

Caption: General workflow for cytotoxicity screening.

3.2. Proposed Signaling Pathway: Intrinsic Apoptosis

While the specific mechanism of action for this compound has not been elucidated, many cytotoxic compounds induce cell death through the intrinsic apoptosis pathway. This pathway is initiated by cellular stress and culminates in the activation of caspases, the executioners of apoptosis.[5][6][7]

Caption: A proposed intrinsic apoptosis pathway.

This technical guide provides a foundational understanding of the cytotoxic properties of this compound. Further research is warranted to elucidate its precise mechanism of action and to explore its potential as a therapeutic agent.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. clyte.tech [clyte.tech]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

- 6. Molecular mechanisms of apoptosis induced by cytotoxic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

Methodological & Application